Dipyrandium

Neuromuscular pharmacology Muscle relaxant potency Nicotinic receptor antagonism

Dipyrandium (CAS 89121-09-5), also known as 1,1'-androstan-3β,17β-diylbis(1-methylpyrrolidinium), is a synthetic aminosteroid bis-quaternary ammonium salt classified as a non-depolarizing neuromuscular blocking agent (NMBA) acting as a competitive nicotinic acetylcholine receptor (nAChR) antagonist. Initially developed under code M&B 9105A, dipyrandium chloride demonstrated curare-like relaxant properties in multiple animal species with an effect-time curve similar to that of the depolarizing agent suxamethonium.

Molecular Formula C29H52N2+2
Molecular Weight 428.7 g/mol
CAS No. 89121-09-5
Cat. No. B12795456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipyrandium
CAS89121-09-5
Molecular FormulaC29H52N2+2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4[N+]5(CCCC5)C)C)[N+]6(CCCC6)C
InChIInChI=1S/C29H52N2/c1-28-15-13-23(30(3)17-5-6-18-30)21-22(28)9-10-24-25-11-12-27(31(4)19-7-8-20-31)29(25,2)16-14-26(24)28/h22-27H,5-21H2,1-4H3/q+2/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyCOVDYSZYHYSKND-PJYAFMLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipyrandium (CAS 89121-09-5): A Steroidal Bis-Quaternary Ammonium Neuromuscular Blocker and DNA Ligand for Research Procurement


Dipyrandium (CAS 89121-09-5), also known as 1,1'-androstan-3β,17β-diylbis(1-methylpyrrolidinium), is a synthetic aminosteroid bis-quaternary ammonium salt classified as a non-depolarizing neuromuscular blocking agent (NMBA) acting as a competitive nicotinic acetylcholine receptor (nAChR) antagonist [1]. Initially developed under code M&B 9105A, dipyrandium chloride demonstrated curare-like relaxant properties in multiple animal species with an effect-time curve similar to that of the depolarizing agent suxamethonium [1]. Beyond its classical neuromuscular pharmacology, dipyrandium has been extensively characterized as a dicationic steroid diamine DNA ligand, where its rigid androstane scaffold bearing two terminal pyrrolidinium groups enables a distinctive partial-insertion binding mode between unstacked base pairs of duplex DNA [2]. This dual pharmacological and biophysical profile renders dipyrandium a uniquely versatile research tool for neuromuscular junction studies and nucleic acid interaction investigations.

Non-depolarizing neuromuscular junction (NMJ) research tool for potency and recovery profiling
DNA ligand for partial-insertion thermodynamic and conformational studies on duplex DNA
Matched-pair stereochemical probe (with dipyrandenium) for helix-coil cooperativity modulation

Why Dipyrandium Cannot Be Generically Substituted by Other Aminosteroid or Bis-Quaternary Neuromuscular Blockers


Although dipyrandium belongs to the aminosteroid NMBA class alongside pancuronium, vecuronium, and rocuronium, its substitution pattern—3β,17β-dipyrrolidinium on a 5α-androstane nucleus—is structurally distinct from the acetyloxy-piperidinium substitution found in clinically dominant aminosteroids, resulting in fundamentally different pharmacodynamic profiles [1]. Direct human volunteer data demonstrate that dipyrandium's potency and recovery kinetics differ markedly from both the depolarizing benchmark suxamethonium and the non-depolarizing reference gallamine, with recovery never achieving suxamethonium's ultra-rapid profile [1]. Furthermore, dipyrandium possesses a well-characterized DNA-binding dimension absent from other aminosteroid NMBAs: its dicationic geometry drives a sequence-dependent partial intercalation mechanism unique among steroid diamines, making it irreplaceable for studies of drug-DNA thermodynamics and conformational perturbation [2]. These divergent properties mean that substituting any other aminosteroid NMBA for dipyrandium in a research protocol would yield non-comparable neuromuscular pharmacological outcomes and would entirely forfeit the DNA-binding application space.

Other aminosteroid NMBAs (pancuronium, vecuronium, rocuronium) do not share dipyrandium's DNA partial-insertion binding mode, forfeiting the nucleic acid interaction application space.
Gallamine exhibits markedly lower neuromuscular potency; direct replacement would require extensive concentration recalibration and may not reproduce the same response-time profile.
Suxamethonium's ultra-rapid depolarizing recovery does not replicate dipyrandium's intermediate non-depolarizing kinetics, limiting interchangeability in NMJ study designs.
Netropsin (minor-groove binder) yields a fundamentally different thermodynamic signature (exothermic, enthalpy-driven) and cannot serve as a surrogate for partial-insertion calorimetric studies.

Quantitative Differential Evidence for Dipyrandium (CAS 89121-09-5) Against Key Comparators


Human Neuromuscular Potency: Dipyrandium Is 3.5–4.5× More Potent Than Gallamine in Direct Head-to-Head Testing

In a controlled study of eight conscious human volunteers, dipyrandium chloride was tested against gallamine using median nerve stimulation at the wrist with thumb adductor contraction recording. Dipyrandium was found to be 3.5 to 4.5 times as potent as gallamine on a weight basis [1]. This potency advantage is substantial: a given neuromuscular blocking effect is achieved with approximately one-quarter to one-third the dose mass of gallamine required. Importantly, this constitutes a direct within-study comparison, eliminating inter-laboratory variability.

NMJ potency vs. gallamine
Head-to-head
3.5–4.5×
Supports neuromuscular endpoint calibration
Within-study human volunteer data (n=8); weight-basis potency ratio
Neuromuscular pharmacology Muscle relaxant potency Nicotinic receptor antagonism

Recovery Kinetics: Dipyrandium Recovery Never Matches the Ultra-Rapid Profile of the Depolarizing Standard Suxamethonium

In the same human volunteer study, dipyrandium's recovery from neuromuscular blockade was directly compared with both gallamine and suxamethonium. Recovery from dipyrandium was highly variable—sometimes faster than gallamine, sometimes slower—but critically, recovery was never as rapid as from suxamethonium under any condition tested [1]. While this is a qualitative kinetic descriptor rather than a numeric rate constant, the consistency of the observation across all subjects establishes a categorical performance boundary. The animal data independently corroborate this: in multiple species, dipyrandium exhibited an effect-time curve similar to that of suxamethonium but with recovery speed that consistently fell short [1].

Recovery vs. suxamethonium
Head-to-head
Recovery < suxamethonium
Defines intermediate non-depolarizing recovery window
Consistently slower than ultra-rapid depolarizer in all subjects
Neuromuscular recovery Non-depolarizing blocker kinetics Suxamethonium comparison

DNA Binding Free Energy: Dipyrandium Binds Poly d(AT) 5.8 kcal/mol Less Tightly Than the Classical Minor-Groove Binder Netropsin, Reflecting Its Distinct Partial-Insertion Mechanism

Calorimetric and spectroscopic investigation of dipyrandium binding to poly d(AT) at 25°C in 16 mM Na⁺ yielded ΔG° = −6.5 kcal/mol, ΔH° = +4.2 kcal/mol, and ΔS = +36 e.u. [1]. By comparison, netropsin binding to poly d(AT) under identical conditions gives ΔG° ≈ −12.3 kcal/mol (ΔΔG° ≈ 5.8 kcal/mol in favor of netropsin) [1]. The thermodynamic signature is mechanistically informative: dipyrandium's endothermic, entropy-driven binding (positive ΔH°, large positive ΔS) contrasts sharply with netropsin's exothermic, enthalpy-driven binding (ΔH° ≈ −9.2 kcal/mol) [1]. This thermodynamic divergence arises from dipyrandium's partial insertion between unstacked base pairs, a binding mode distinct from the classical minor-groove accommodation employed by netropsin and distamycin [2].

DNA binding ΔG°
Cross-study
−6.5 kcal/mol
Endothermic, entropy-driven partial insertion
ΔΔG° ≈ 5.8 kcal/mol vs. netropsin (exothermic groove binder)
Drug-DNA thermodynamics Binding free energy Minor groove ligand comparison

Thermal Stabilization Ranking: Dipyrandium Occupies an Intermediate Position Among Four DNA Ligands, Significantly Lower Than Netropsin and Daunomycin but Higher Than Dipyrandenium

At saturating drug concentrations, the thermal stability of the poly d(AT) duplex is increased in a reproducible rank order: netropsin > daunomycin > dipyrandium > dipyrandenium [1]. This ranking, derived from differential scanning calorimetry (DSC)-monitored thermal denaturation experiments at 25°C, places dipyrandium in an intermediate stabilization tier—below the classical minor-groove binder netropsin and the intercalator daunomycin, but above its diastereoisomer dipyrandenium. The resolution of this ranking is a direct consequence of each drug's distinct binding mode and affinity, with dipyrandium's partial-insertion mechanism yielding a stabilization magnitude intermediate between full intercalation and pure outside binding [1].

Thermal stabilization rank
Head-to-head
Rank 3 of 4
Intermediate tier for DSC screening calibration
Netropsin > daunomycin > dipyrandium > dipyrandenium
DNA thermal stability Drug-induced duplex stabilization Ligand comparative pharmacology

Cooperativity Modulation: Dipyrandium Reduces Cooperativity of Duplex Melting While Its Diastereoisomer Dipyrandenium Increases It—A Stereochemically Controlled Functional Dichotomy

Comparison of van't Hoff and calorimetric transition enthalpies for poly d(AT) melting reveals a striking functional dichotomy: dipyrandium binding significantly reduces the cooperativity of the duplex-to-single-strand transition, whereas its diastereoisomer dipyrandenium (differing in the stereochemistry at the 3-position steroid junction) actually increases cooperativity [1]. This stereochemistry-dependent reversal of cooperativity modulation is interpreted as a consequence of dipyrandium's partial base-pair insertion, which disrupts long-range cooperative melting by introducing local structural 'kinks,' while dipyrandenium's 'outside' binding induces an alternating helix structure that enhances cooperative unit propagation [1].

Cooperativity effect
Head-to-head
Reduces cooperativity
Stereochemistry-dependent reversal vs. dipyrandenium
Dipyrandenium increases cooperativity; van't Hoff/calorimetric enthalpy comparison
DNA cooperativity Steroid diamine stereochemistry Helix-coil transition

DNA Sequence Selectivity: Dipyrandium Preferentially Binds AT-Rich Sequences Over GC-Rich Sequences, with Computationally Modelled d(TpA) Kink Sites as Preferred Binding Loci

Molecular mechanics energy minimization (JUMNA procedure) on double-stranded hexanucleotides reveals that dipyrandium binding to d(CGCGCG)₂ is considerably less favorable than binding to either d(TATATA)₂ or d(ATATAT)₂ [1]. The preferred binding configuration involves a kink at the d(TpA) step of the AT sequences, where base pairs open towards the minor groove, accommodating the steroid scaffold such that cyclohexane rings A, B, and C of dipyrandium face the kink [1]. Circular dichroism studies independently confirm that poly(dA-dT)·poly(dA-dT) changes its chiroptical properties upon dipyrandium complexation, consistent with kink-type structural perturbations at AT sites [2]. This AT-over-GC preference distinguishes dipyrandium from intercalators like ethidium that show little sequence discrimination, and from classical minor-groove binders like netropsin that require narrower minor grooves found in A-tract sequences.

Sequence selectivity
Class-level inference
AT >> GC
Supports AT-preferential kink-site recognition probe
Molecular mechanics & CD; d(TpA) kink preferred
DNA sequence specificity Minor groove kinking Steroid diamine docking

Dipyrandium (CAS 89121-09-5): Evidence-Backed Research Application Scenarios for Scientific Procurement


Non-Depolarizing Neuromuscular Junction Pharmacology: Potency Calibration and Recovery Profiling vs. Gallamine and Suxamethonium

Dipyrandium's 3.5–4.5× greater potency over gallamine, established through direct within-study human volunteer comparison [1], positions it as a calibrated non-depolarizing reference agent for neuromuscular transmission studies. Its recovery profile—never as rapid as the depolarizing standard suxamethonium [1]—makes it particularly suited for experiments requiring an intermediate-duration non-depolarizing blockade that avoids the prolonged paralysis associated with longer-acting agents and the ultra-brief depolarizing window of suxamethonium. Laboratories performing ex vivo nerve-muscle preparations (e.g., phrenic nerve-hemidiaphragm, chick biventer cervicis) can use dipyrandium to establish potency- and kinetics-controlled neuromuscular junction pharmacological profiles without the confounding depolarization artifacts introduced by suxamethonium.

Drug-DNA Thermodynamic Profiling: Calorimetric Reference Standard for Partial-Insertion Binding Mechanisms

Dipyrandium's fully characterized thermodynamic binding profile to poly d(AT)—ΔG° = −6.5 kcal/mol, ΔH° = +4.2 kcal/mol, ΔS = +36 e.u. [2]—establishes it as a well-calibrated probe for distinguishing partial-insertion binding from classical intercalation and pure groove binding. Its rank-3 position in the thermal stabilization hierarchy (netropsin > daunomycin > dipyrandium > dipyrandenium) [3] provides a multi-ligand calibration framework for any DSC-based drug-DNA screening campaign. In isothermal titration calorimetry (ITC) or DSC assays, dipyrandium serves as a diagnostic reference compound whose endothermic, entropy-driven signature contrasts with the exothermic, enthalpy-driven binding of netropsin, enabling rapid mechanistic classification of novel DNA ligands based on thermodynamic signature alone.

Stereochemical Structure-Activity Relationship (SAR) Studies: Matched-Pair Analysis of DNA Cooperativity Modulation

The stereochemistry-dependent functional dichotomy between dipyrandium (3β,5α,17β) and its diastereoisomer dipyrandenium (3α,5β,17β)—wherein dipyrandium reduces duplex melting cooperativity while dipyrandenium increases it [3]—constitutes a uniquely clean matched-pair system for studying how a single stereochemical junction on a rigid steroid scaffold controls the cooperativity of the DNA helix-coil transition. This experimental system is not replicable with any other aminosteroid pair. Procurement of both diastereoisomers enables laboratories to systematically vary steroid geometry while holding chemical composition constant, isolating stereochemical effects on DNA conformational thermodynamics without the confounding variables introduced by changes in molecular formula, charge state, or functional group chemistry.

DNA Sequence-Recognition Probe: AT-vs.-GC Binding Selectivity in Oligonucleotide and Polynucleotide Interaction Assays

Dipyrandium's computationally modeled and experimentally corroborated preference for AT-rich sequences over GC sequences, with d(TpA) kink sites as the thermodynamically preferred binding loci [4], makes it a structurally defined probe for sequence-recognition studies in DNA-ligand interaction assays. Unlike ethidium (non-sequence-selective intercalator) or netropsin (A-tract minor-groove binder), dipyrandium's AT selectivity originates from the geometric complementarity between its androstane ring system and the kinked minor groove geometry at d(TpA) steps [4]. This geometric sequence-reading mechanism, confirmed by circular dichroism-detected chiroptical alterations in AT-containing polynucleotides [5], enables its use as a sequence-discrimination probe in competitive displacement assays, footprinting studies, and DNA conformational transition detection in the presence of AT-rich regulatory sequences.

Application
Selection Property
Validation Focus
Non-depolarizing NMJ pharmacology
Potency and recovery calibration context
Endpoint profiling against gallamine and suxamethonium references
Drug-DNA thermodynamic profiling
Calorimetric reference for partial-insertion mechanism
ITC/DSC thermodynamic signature classification
Stereochemical SAR cooperativity studies
Matched-pair stereochemical probe
Cooperativity unit comparison between diastereomers
DNA sequence-recognition assays
AT-preferential kink-site binding geometry
CD-detected chiroptical kink confirmation
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